3-(2-Cyanobenzoyl)thiophene
Overview
Description
3-(2-Cyanobenzoyl)thiophene is an organic compound with the molecular formula C12H7NOS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur. This compound is characterized by the presence of a cyanobenzoyl group attached to the thiophene ring, making it a valuable intermediate in organic synthesis and various scientific research applications.
Mechanism of Action
Target of Action
Thiophene-based analogs, which include 3-(2-cyanobenzoyl)thiophene, have been studied extensively for their potential as biologically active compounds .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives, including this compound, are known to affect a variety of biochemical pathways . They have been shown to exhibit a range of pharmacological properties, including anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic effects .
Result of Action
Thiophene derivatives are known to exhibit a range of pharmacological properties, suggesting that they can have significant molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Cyanobenzoyl)thiophene typically involves the following steps:
Starting Materials: The synthesis begins with thiophene and 2-cyanobenzoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction.
Procedure: Thiophene is reacted with 2-cyanobenzoyl chloride in an appropriate solvent, such as dichloromethane, under reflux conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize waste.
Chemical Reactions Analysis
Types of Reactions
3-(2-Cyanobenzoyl)thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the cyanobenzoyl group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes or other substituted derivatives.
Scientific Research Applications
3-(2-Cyanobenzoyl)thiophene has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.
Medicine: It is investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: The compound is utilized in the production of organic semiconductors, corrosion inhibitors, and other industrial chemicals
Comparison with Similar Compounds
Similar Compounds
3-(2-Cyanobenzoyl)thiophene: Contains a cyanobenzoyl group attached to the thiophene ring.
2-(2-Cyanobenzoyl)thiophene: Similar structure but with the cyanobenzoyl group attached at a different position on the thiophene ring.
3-(2-Cyanophenyl)thiophene: Contains a cyanophenyl group instead of a cyanobenzoyl group.
Uniqueness
This compound is unique due to the specific positioning of the cyanobenzoyl group, which can influence its reactivity and interactions in chemical and biological systems. This positioning can lead to distinct properties and applications compared to other similar compounds .
Properties
IUPAC Name |
2-(thiophene-3-carbonyl)benzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7NOS/c13-7-9-3-1-2-4-11(9)12(14)10-5-6-15-8-10/h1-6,8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVJUZHDFRHFERO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C(=O)C2=CSC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10641827 | |
Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
909421-73-4 | |
Record name | 2-(3-Thienylcarbonyl)benzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=909421-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Thiophene-3-carbonyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10641827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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